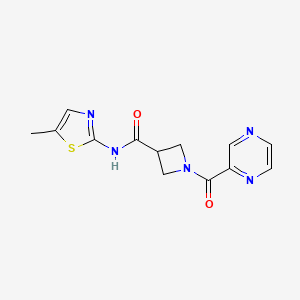

![molecular formula C21H23N3O3 B6502478 (2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 903186-34-5](/img/structure/B6502478.png)

(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.4 g/mol. The purity is usually 95%.

The exact mass of the compound (2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is 365.17394160 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lipoxygenase Inhibitor

The compound has been studied for its potential as a lipoxygenase inhibitor . Lipoxygenases are enzymes that are involved in the metabolism of arachidonic acid, leading to the formation of leukotrienes, which are inflammatory mediators. Inhibition of these enzymes can potentially be used in the treatment of inflammatory diseases .

Xanthine Oxidase Inhibitor

The compound has also been investigated for its xanthine oxidase inhibitory activity . Xanthine oxidase is an enzyme involved in the metabolism of purines, and its inhibition can be used in the treatment of gout, a type of arthritis caused by the accumulation of uric acid crystals in joints .

Fluorescent pH Probe

The compound has been used in the development of a fluorescent pH probe . The probe was designed based on the protonation/deprotonation of the 4-methylpiperazin-1-yl group, using dicyanoisophorone as the fluorophore . This probe can be used to monitor pH changes in biological systems, which is crucial as abnormal intracellular pH has been linked to common diseases such as cancer and Alzheimer’s .

Cell Culture Supplement

The compound, under the name “F3385-4046”, has been used as a supplement in cell culture media . It has been used at a concentration of 500 mg/ml to supplement serum-free F12 medium (along with insulin, transferrin, and 2-mercaptoethanol) in the culture of embryonal carcinoma cells .

Glycoprotein Standard

The compound can be used as a glycoprotein standard for carbohydrate structure in a glycoprotein . The structural elucidation of the carbohydrate portion of fetuin, a glycoprotein derived from FBS that is used as Fetuin, has been published .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such as lipoxygenase and xanthine oxidase . These enzymes play crucial roles in inflammatory responses and purine metabolism, respectively.

Mode of Action

Inhibition typically occurs when the compound binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate .

Biochemical Pathways

The inhibition of lipoxygenase and xanthine oxidase can affect several biochemical pathways. Lipoxygenase is involved in the metabolism of arachidonic acid, a key player in the inflammatory response. Xanthine oxidase is involved in the breakdown of purines, which are essential components of DNA and RNA .

properties

IUPAC Name |

(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-14-11-17(25)16(13-24-9-7-23(2)8-10-24)21-19(14)20(26)18(27-21)12-15-3-5-22-6-4-15/h3-6,11-12,25H,7-10,13H2,1-2H3/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEYHMNUOTWWCP-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN4CCN(CC4)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)CN4CCN(CC4)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[(1Z)-1-{cyano[(3-methoxypropyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide](/img/structure/B6502403.png)

![3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B6502432.png)

![1-acetyl-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide](/img/structure/B6502437.png)

![1-acetyl-N-[2-(4-methoxyphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B6502443.png)

![1-[1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-[(2-hydroxyethyl)amino]ethan-1-one](/img/structure/B6502447.png)

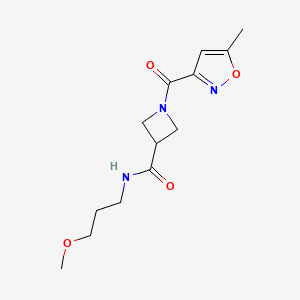

![(2Z)-7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502460.png)

![N-[2-(2-methoxyphenyl)ethyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6502461.png)

![(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6502470.png)

![(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B6502473.png)

![2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-propylacetamide](/img/structure/B6502482.png)

![7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B6502491.png)

![3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole](/img/structure/B6502499.png)